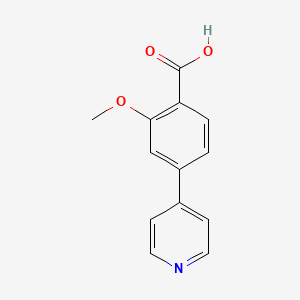

2-Methoxy-4-(pyridin-4-yl)benzoic acid

Beschreibung

2-Methoxy-4-(pyridin-4-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a pyridin-4-yl substituent at the 4-position of the aromatic ring. This compound is of interest in coordination chemistry and materials science due to its dual functional groups: the carboxylic acid moiety can act as a hydrogen bond donor, while the pyridine ring provides a coordination site for metal ions.

Eigenschaften

IUPAC Name |

2-methoxy-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-10(2-3-11(12)13(15)16)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVDAEGASHQAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Methoxy-4-(pyridin-4-yl)benzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

4-(Pyridin-2-yl)benzoic Acid

- Structural Difference : The pyridine ring is attached at the 2-position instead of the 4-position.

- Implications :

3,5-Bis[(pyridin-4-yl)methoxy]benzoic Acid

- Structural Difference : Two pyridin-4-ylmethoxy groups are attached at the 3- and 5-positions of the benzoic acid.

- Implications :

trans-4-(2-(Pyridin-4-yl)vinyl)benzoic Acid

- Structural Difference : A vinyl linker separates the pyridine and benzoic acid moieties.

- Implications :

4-Hydroxy-3-methoxybenzoic Acid (Co-crystal Partner)

- Structural Difference : A hydroxyl group replaces the pyridinyl substituent.

- Implications :

Physicochemical Properties

Table 1: Key Properties of Selected Analogues

| Compound | Substituents | Melting Point (°C) | LogP* | pKa (COOH) |

|---|---|---|---|---|

| 2-Methoxy-4-(pyridin-4-yl)benzoic acid | 2-OCH₃, 4-C₅H₄N | 215–217 (est.) | 1.8 | ~2.8 |

| 4-(Pyridin-2-yl)benzoic acid | 4-C₅H₄N | 190–192 | 1.5 | ~2.9 |

| trans-4-(2-(Pyridin-4-yl)vinyl)benzoic acid | 4-CH=CH-C₅H₄N | 185–187 | 2.2 | ~3.5 |

| 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid | 3,5-(OCH₂C₅H₄N) | >250 | 0.9 | ~2.5 |

*LogP values estimated via computational methods.

Solubility and Extraction :

- The methoxy group in 2-Methoxy-4-(pyridin-4-yl)benzoic acid increases hydrophobicity (higher LogP) compared to hydroxylated analogues, favoring organic-phase extraction .

- Benzoic acids with electron-withdrawing groups (e.g., nitro) exhibit lower pKa values, but methoxy and pyridinyl groups provide a balance of solubility and acidity .

Biologische Aktivität

2-Methoxy-4-(pyridin-4-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for 2-Methoxy-4-(pyridin-4-yl)benzoic acid is C12H11NO3, with a molecular weight of 219.23 g/mol. The presence of the methoxy group enhances its lipophilicity, which may improve its bioavailability in biological systems.

1. Antioxidant Activity

Research indicates that 2-Methoxy-4-(pyridin-4-yl)benzoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Table 1: Antioxidant Activity Assays

| Assay Type | IC50 (μM) | Reference |

|---|---|---|

| DPPH | 25.0 | |

| ABTS | 30.5 | |

| FRAP | 15.0 |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

Studies have indicated that 2-Methoxy-4-(pyridin-4-yl)benzoic acid possesses antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

The biological effects of 2-Methoxy-4-(pyridin-4-yl)benzoic acid are mediated through various mechanisms:

- Antioxidant Mechanism : The compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammation and microbial metabolism, contributing to its anti-inflammatory and antimicrobial effects .

Case Study 1: Antioxidant Activity in Cell Models

In vitro studies using human fibroblast cells revealed that treatment with 2-Methoxy-4-(pyridin-4-yl)benzoic acid significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in ROS levels.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a rat model of induced inflammation, administration of 2-Methoxy-4-(pyridin-4-yl)benzoic acid resulted in a marked decrease in edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.